N-(3-chlorobenzyl)-N-methylpiperidin-4-amine
Overview
Description
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-chlorobenzyl)-N-methylpiperidin-4-amine typically begins with the commercially available 3-chlorobenzyl chloride and N-methylpiperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the 3-chlorobenzyl chloride with N-methylpiperidine. This can be achieved by heating the reactants in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like acetonitrile or dimethylformamide.
Procedure: The mixture is stirred and heated under reflux conditions for several hours until the reaction is complete. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chlorobenzyl)-N-methylpiperidin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and drug discovery.
Biology: In biological research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development studies.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to other bioactive piperidine derivatives suggests it may have activity in modulating neurotransmitter systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-chlorobenzyl)-N-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group.
N-(3-chlorobenzyl)-N-isopropylpiperidin-4-amine: Similar structure with an isopropyl group instead of a methyl group.
N-(3-chlorobenzyl)-N-phenylpiperidin-4-amine: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVRGHGFPQDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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